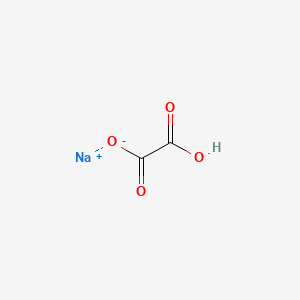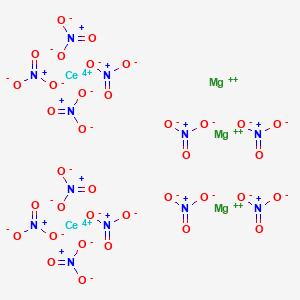
Vilanterol Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its 24-hour activity, making it suitable for once-daily treatment. This compound is often combined with other bronchodilators to enhance its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol Acetate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is prepared through a series of reactions including Friedel-Crafts acylation, chemo-selective reduction, and oxazolidinone ring formation . The final step involves the conversion of the intermediate to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. An improved process involves brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product with high purity . This method ensures consistent quality and scalability for commercial production.
Análisis De Reacciones Químicas
Types of Reactions: Vilanterol Acetate undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are involved in its synthesis, particularly in the preparation of intermediates.
Substitution: The synthesis involves substitution reactions, especially during the formation of key intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The primary product is this compound, with intermediates and by-products formed during the synthesis process .
Aplicaciones Científicas De Investigación
Vilanterol Acetate has several scientific research applications:
Chemistry: Used as a model compound in studying long-acting beta2-adrenergic agonists.
Medicine: Widely used in the treatment of COPD and asthma, often in combination with other bronchodilators.
Industry: Utilized in the development of inhalation therapies and combination drugs for respiratory diseases.
Mecanismo De Acción
Vilanterol Acetate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This mechanism makes it effective in managing symptoms of COPD and asthma.
Comparación Con Compuestos Similares
Salmeterol: Another long-acting beta2-adrenergic agonist, but with a shorter duration of action compared to Vilanterol Acetate.
Formoterol: Known for its rapid onset of action but requires more frequent dosing.
Indacaterol: Similar in its long-acting properties but differs in its molecular structure and pharmacokinetics.
Uniqueness: this compound stands out due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to some other long-acting beta2-adrenergic agonists .
Propiedades
Número CAS |
503068-35-7 |
|---|---|
Fórmula molecular |
C₂₆H₃₇Cl₂NO₇ |
Peso molecular |
546.48 |
Sinónimos |
(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)


